molecular formula C9H8BrClO2 B11851583 Methyl 3-bromo-2-chloro-6-methylbenzoate

Methyl 3-bromo-2-chloro-6-methylbenzoate

Cat. No.: B11851583
M. Wt: 263.51 g/mol
InChI Key: YCCWZGDHBVLJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-chloro-6-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-chloro-6-methylbenzoate typically involves the bromination and chlorination of methyl benzoate derivatives. One common method includes the following steps:

    Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-chloro-6-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Oxidation: 3-bromo-2-chloro-6-methylbenzoic acid.

    Reduction: 3-bromo-2-chloro-6-methylbenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-2-chloro-6-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-chloro-6-methylbenzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Methyl 3-bromo-2-methylbenzoate: Similar structure but lacks the chlorine atom.

    Methyl 3-bromo-2-chloro-6-methoxybenzoate: Similar structure but has a methoxy group instead of a methyl group.

Uniqueness: Methyl 3-bromo-2-chloro-6-methylbenzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct pathways for chemical transformations compared to its analogs.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 3-bromo-2-chloro-6-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3

InChI Key

YCCWZGDHBVLJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.